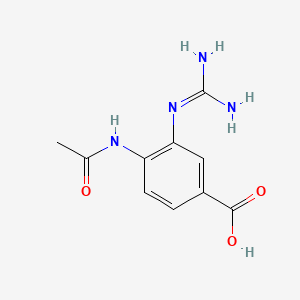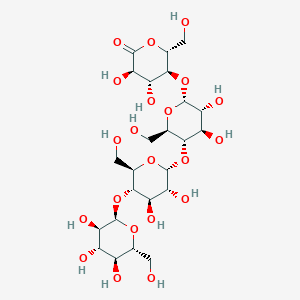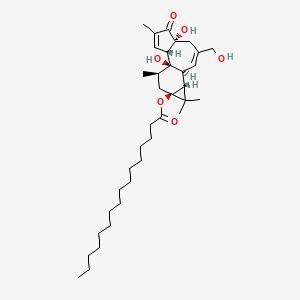
12-Deoxyphorbol 13-palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-deoxyphorbol-13-hexadecanoate is a phorbol ester. It has a role as a metabolite.
Applications De Recherche Scientifique
Anti-angiogenic Properties
12-Deoxyphorbol 13-palmitate has been identified as a compound with significant anti-angiogenic properties. Research demonstrates its ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenic processes, such as the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC) in vitro. This inhibition is also evident in vivo, as shown by reduced microvessel density in tumor xenograft mouse models, suggesting potential applications in cancer therapy by targeting the VEGF/VEGFR2 signaling pathway (Hui-Yu Xu et al., 2013).
Antitumor Activity
The antitumor effects of 12-Deoxyphorbol 13-palmitate have been further validated through studies showing its capability to induce cell cycle arrest at the G2-M checkpoint and apoptosis in cancer cells, specifically BGC823 cells. This activity is associated with the down-regulation of cyclin B1 protein and the modulation of various signaling molecules, indicating a potential mechanism through which 12-Deoxyphorbol 13-palmitate exerts its antitumor effects (Hui-Yu Xu et al., 2013).
Activation of Latent HIV-1 Expression
12-Deoxyphorbol 13-palmitate, among other phorbol esters, has been studied for its ability to activate latent HIV-1 expression. This activation is crucial for the potential eradication of the virus by inducing the expression of HIV-1 in latently infected T cells, making them susceptible to antiviral therapy. The compound's effect on the protein kinase C pathway and its ability to modulate gene expression related to T cell activation and viral latency suggest a promising role in adjunctive therapies for HIV/AIDS (S. Bocklandt, P. Blumberg, D. Hamer, 2003).
Propriétés
Numéro CAS |
66583-59-3 |
|---|---|
Nom du produit |
12-Deoxyphorbol 13-palmitate |
Formule moléculaire |
C36H58O6 |
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate |
InChI |
InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(38)42-35-22-26(3)36(41)28(31(35)33(35,4)5)21-27(24-37)23-34(40)29(36)20-25(2)32(34)39/h20-21,26,28-29,31,37,40-41H,6-19,22-24H2,1-5H3/t26-,28+,29-,31-,34-,35+,36-/m1/s1 |
Clé InChI |
QUVRUINWOFZNJL-IEIRSVMLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Autres numéros CAS |
66583-59-3 |
Synonymes |
12-deoxyphorbol 13-palmitate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



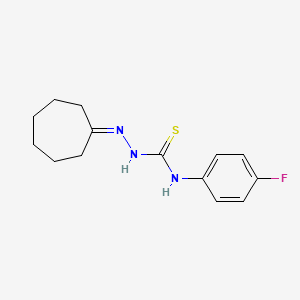
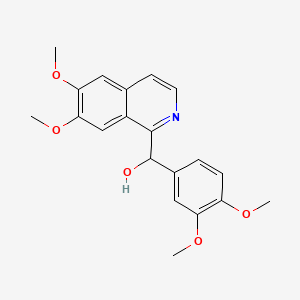
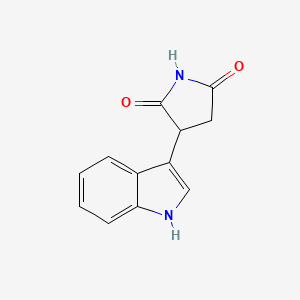
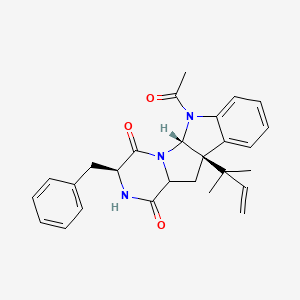
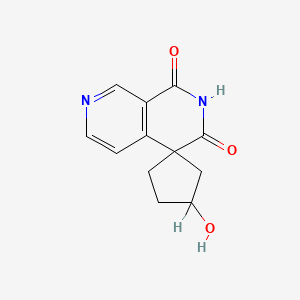
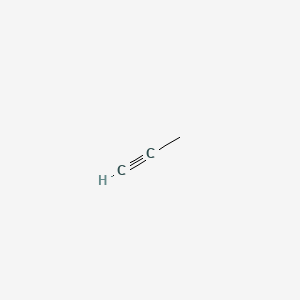
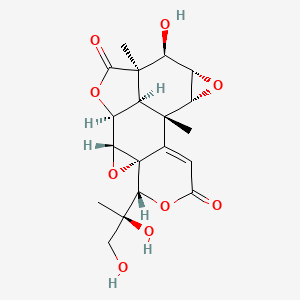
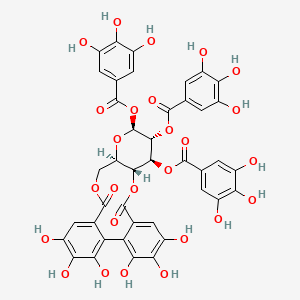
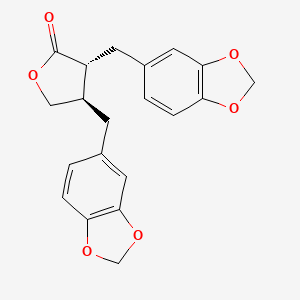

![1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione](/img/structure/B1212733.png)
